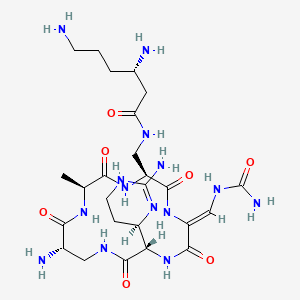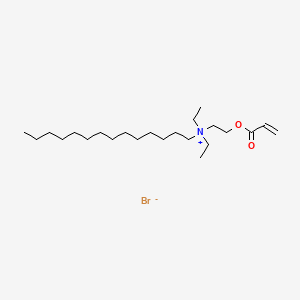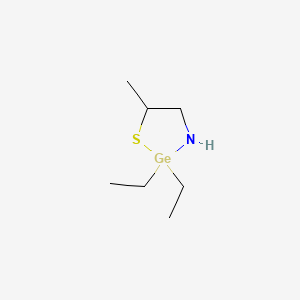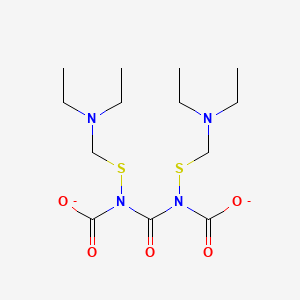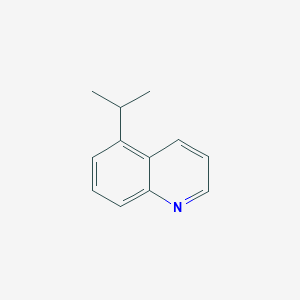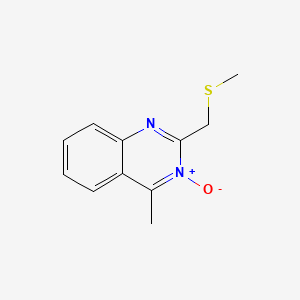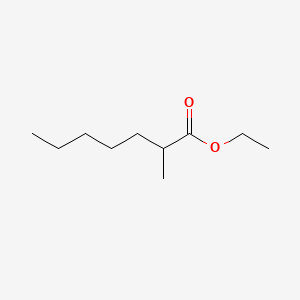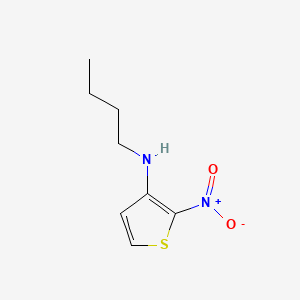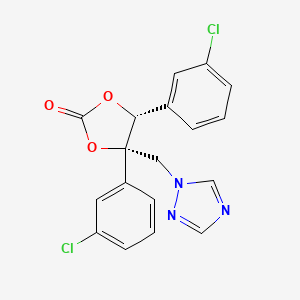
1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of two chlorophenyl groups and a triazole ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the dioxolane ring, followed by the introduction of the chlorophenyl groups and the triazole ring. Common reagents used in these reactions include chlorinating agents, triazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antifungal or antibacterial activity, due to the presence of the triazole ring.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,3-Dioxolan-2-one derivatives with different substituents.
- Compounds containing triazole rings with varying side chains.
- Chlorophenyl-substituted organic molecules.
Uniqueness
The uniqueness of 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
107659-76-7 |
|---|---|
分子式 |
C18H13Cl2N3O3 |
分子量 |
390.2 g/mol |
IUPAC名 |
(4S,5R)-4,5-bis(3-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-5-1-3-12(7-14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-4-2-6-15(20)8-13/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChIキー |
VXUWLZQPINPMDL-SJLPKXTDSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC(=CC=C4)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


